4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a carboxamide group and an azetidine ring linked to a trifluoromethylbenzoyl group. Its complex structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine carboxamide. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The trifluoromethylbenzoyl group is then introduced via acylation reactions. Finally, the azetidine derivative is coupled with the pyridine carboxamide using suitable coupling agents and reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, benefiting various industrial sectors.
Mechanism of Action
The mechanism of action of 4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide: shares similarities with other azetidine and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-17(19,20)11-3-1-2-10(6-11)16(25)23-8-13(9-23)26-12-4-5-22-14(7-12)15(21)24/h1-7,13H,8-9H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWCDFFVEBBOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.